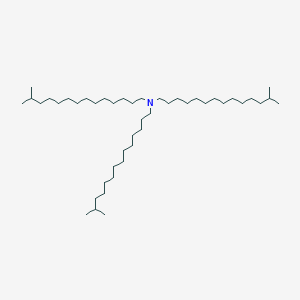![molecular formula C16H12N2S2 B14303267 Benzonitrile, 4,4'-[dithiobis(methylene)]bis- CAS No. 120883-12-7](/img/structure/B14303267.png)
Benzonitrile, 4,4'-[dithiobis(methylene)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is an organic compound with the molecular formula C16H12N2S2. It features two benzonitrile groups connected by a dithiobis(methylene) linkage. This compound is notable for its unique structure, which includes aromatic rings, nitrile groups, and a disulfide bridge.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzonitrile with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions to facilitate the formation of the dithiobis(methylene) linkage. The general reaction scheme is as follows:
Starting Materials: Benzonitrile, formaldehyde, hydrogen sulfide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Benzonitrile is reacted with formaldehyde and hydrogen sulfide in the presence of an acid catalyst. The reaction mixture is stirred and heated to promote the formation of the dithiobis(methylene) linkage.
Industrial Production Methods: Industrial production of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile derivatives or halogenated benzonitrile derivatives.
科学研究应用
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- involves its ability to form disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical research.
相似化合物的比较
Benzonitrile: Lacks the dithiobis(methylene) linkage, making it less versatile in forming disulfide bonds.
4,4’-Dithiodibutyronitrile: Contains a similar disulfide linkage but with different alkyl groups, leading to different reactivity and applications.
Dithiobis(benzoic acid): Similar disulfide linkage but with carboxylic acid groups instead of nitrile groups.
Uniqueness: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is unique due to its combination of aromatic rings, nitrile groups, and a disulfide bridge. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
120883-12-7 |
|---|---|
分子式 |
C16H12N2S2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
4-[[(4-cyanophenyl)methyldisulfanyl]methyl]benzonitrile |
InChI |
InChI=1S/C16H12N2S2/c17-9-13-1-5-15(6-2-13)11-19-20-12-16-7-3-14(10-18)4-8-16/h1-8H,11-12H2 |
InChI 键 |
HEGBNVZTNOLVQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
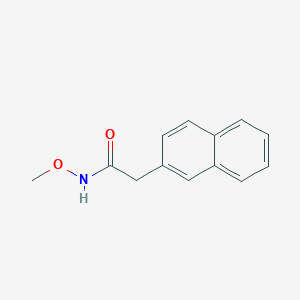
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
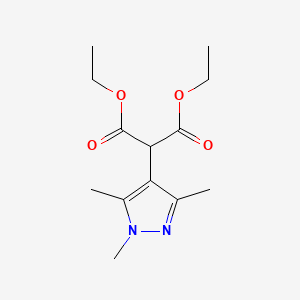
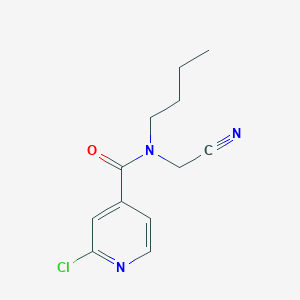
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)

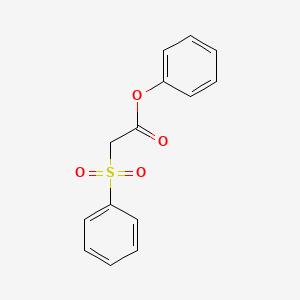
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
